Acetamide-2,2,2-d3 (CD3CONH2) is a selectively stable-isotope-labeled primary amide characterized by a fully deuterated methyl group and an unlabeled amine group . As a foundational building block in chemoinformatics and synthetic chemistry, it serves as a critical precursor for deuterated active pharmaceutical ingredients (APIs), a mechanistic probe in kinetic isotope effect (KIE) studies, and a specialized solvent or reference standard in advanced spectroscopy . Its procurement value lies in its ability to isolate methyl-specific dynamics or reactivity while preserving the native hydrogen-bonding and exchange properties of the NH2 group, distinguishing it from both unlabeled and fully deuterated analogs [1].
Substituting Acetamide-2,2,2-d3 with unlabeled acetamide (CH3CONH2) introduces severe spectral overlap in 1H NMR (a strong 3H singlet at ~2.0 ppm) and IR spectroscopy (C-H stretches at ~2900 cm^-1), which obscures critical substrate signals and prevents the isolation of amide-specific vibrational modes [1]. Conversely, substituting with fully deuterated acetamide-d5 (CD3COND2) eliminates the native N-H bonds, rendering it useless for studies requiring the observation of amide proton exchange rates, hydrogen-bonding networks, or downstream syntheses where the amine group must remain protonated [2]. Procurement of the exact CD3CONH2 isotopologue is therefore mandatory when experimental or synthetic protocols demand selective methyl deuteration without altering the isotopic composition of the nitrogen-bound protons.
In 1H NMR analysis, unlabeled acetamide produces a dominant methyl singlet at approximately 2.0 ppm, which frequently obscures signals from target analytes or overlapping substrates in the 1.5-2.5 ppm region [1]. The procurement of Acetamide-2,2,2-d3 completely eliminates this resonance, yielding a 100% reduction in methyl proton signal intensity while preserving the broad NH2 peaks (typically 5.5-7.5 ppm).
| Evidence Dimension | 1H NMR signal intensity at ~2.0 ppm |
| Target Compound Data | 0% relative intensity (signal absent) |
| Comparator Or Baseline | Unlabeled Acetamide (Strong 3H singlet at ~2.0 ppm) |
| Quantified Difference | 100% elimination of the methyl proton resonance |
| Conditions | 1H NMR spectroscopy in standard deuterated or non-deuterated solvents |
Elimating the methyl singlet is essential for chemists who require an unobstructed view of the 1.5-2.5 ppm spectral region during kinetic tracking or structural elucidation.
Matrix-isolation infrared (IR) spectroscopy demonstrates that the C-H stretching vibrations of unlabeled acetamide occur near 2900 cm^-1, which can couple with or obscure N-H stretching and bending modes [1]. Acetamide-2,2,2-d3 shifts these modes to the C-D stretching region of 2100-2300 cm^-1, creating a spectral separation of approximately 600-800 cm^-1 [2].
| Evidence Dimension | Methyl group stretching frequency |
| Target Compound Data | C-D stretch at ~2100-2300 cm^-1 |
| Comparator Or Baseline | Unlabeled Acetamide (C-H stretch at ~2900 cm^-1) |
| Quantified Difference | ~600-800 cm^-1 shift into a spectroscopically silent region |
| Conditions | Matrix-isolated or solid-state IR/Raman spectroscopy |
Shifting the methyl vibrations into a silent region allows researchers to study the isolated hydrogen-bonding dynamics of the NH2 group without spectral interference.
When synthesizing partially deuterated pharmaceuticals, the choice of precursor dictates the isotopic purity of the final product. Acetamide-2,2,2-d3 retains 100% of its amine protons, whereas the fully deuterated comparator, Acetamide-d5, provides 0% amine protons [1]. This selective labeling ensures that downstream reactions involving the nitrogen atom do not inadvertently introduce deuterium into positions where native hydrogen is required for receptor binding or formulation stability.
| Evidence Dimension | Isotopic fidelity of the amine group |
| Target Compound Data | 100% retention of N-H bonds |
| Comparator Or Baseline | Acetamide-d5 (0% retention of N-H bonds) |
| Quantified Difference | Complete preservation of the amine protons |
| Conditions | Mechanistic organic synthesis and downstream API formulation |
Procurement of the selectively labeled d3 variant is critical for synthesizing APIs where only the methyl group requires deuteration to improve metabolic stability.
In single-crystal neutron diffraction studies used to determine molecular flexibility and rotational barriers, hydrogen atoms exhibit a negative coherent scattering length (-3.74 fm), which creates a high incoherent background[1]. By utilizing Acetamide-2,2,2-d3, the methyl group deuterium atoms provide a positive coherent scattering length (+6.67 fm), generating a stark contrast against the unlabeled NH2 group[2].
| Evidence Dimension | Coherent neutron scattering length of the methyl group |
| Target Compound Data | +6.67 fm (Deuterium) |
| Comparator Or Baseline | Unlabeled Acetamide (-3.74 fm for Hydrogen) |
| Quantified Difference | +10.41 fm shift in scattering length |
| Conditions | Single-crystal neutron diffraction of solid-state amides |
This isotopic contrast is required for crystallographers to accurately map methyl group rotational tunneling and amide hydrogen-bonding networks in solid-state materials.
Acetamide-2,2,2-d3 is the required precursor for synthesizing partially deuterated pharmaceuticals where metabolic stability is enhanced by a CD3 group, but the amine nitrogen must remain protonated for downstream coupling or receptor interaction .
Procured for use in photocatalytic C-N coupling and other organic reactions to determine whether methyl C-H bond cleavage is the rate-determining step, without altering the reactivity of the NH2 group [1].
Utilized in matrix-isolation IR and Raman spectroscopy to shift methyl vibrations into the 2100-2300 cm^-1 silent region, enabling the unobstructed study of amide hydrogen-bonding dynamics in complex solid-state formulations [2].
Selected as a model compound in single-crystal neutron diffraction studies to investigate methyl group rotational barriers and tunneling effects, leveraging the positive scattering length of deuterium for high-contrast structural resolution against the unlabeled amine protons [3].
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